![molecular formula C12H13NO2 B2568987 1-(2-Methylphenyl)piperidine-2,4-dione CAS No. 1507625-31-1](/img/structure/B2568987.png)
1-(2-Methylphenyl)piperidine-2,4-dione
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Overview
Description
“1-(2-Methylphenyl)piperidine-2,4-dione” is a compound that contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of piperidine-2,4-dione-type azaheterocycles has been achieved through two main groups of methods: traditional (carbonyl compound transformations) and novel (anionic enolate rearrangements) . These methods allow for the simple and effective preparation of structurally diverse compounds in both racemic and enantiopure forms .Molecular Structure Analysis
The molecular structure of “1-(2-Methylphenyl)piperidine-2,4-dione” is characterized by a five-membered pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “1-(2-Methylphenyl)piperidine-2,4-dione” are characterized by intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are influenced by steric factors, which can affect the biological activity of the resulting compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methylphenyl)piperidine-2,4-dione” include a molecular weight of 203.24 . The compound is stored at a temperature of -10 degrees .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, including “1-(2-Methylphenyl)piperidine-2,4-dione”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological and Pharmacological Activity
Piperidines and their derivatives have shown a wide range of biological and pharmacological activities . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been covered in recent scientific literature .
Antioxidant Action
Piperidine-based compounds, such as Piperine, have been found to show powerful antioxidant action due to their capability of hindering or suppressing free radicals . It’s possible that “1-(2-Methylphenyl)piperidine-2,4-dione” may also exhibit similar properties.
Inhibitor Design
A series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . “1-(2-Methylphenyl)piperidine-2,4-dione” could potentially be used in similar applications.
Safety and Hazards
Future Directions
Piperidines, including “1-(2-Methylphenyl)piperidine-2,4-dione”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the creation of highly active pharmaceutically relevant compounds and the synthesis of natural products .
Mechanism of Action
The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available .
properties
IUPAC Name |
1-(2-methylphenyl)piperidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-4-2-3-5-11(9)13-7-6-10(14)8-12(13)15/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHQDUAVIYQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)piperidine-2,4-dione | |
CAS RN |
1507625-31-1 |
Source
|
Record name | 1-(2-methylphenyl)piperidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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